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Compound of Interest

Compound Name: 3-Dimethylaminophenol

Cat. No.: B024353

Introduction

3-Dimethylaminophenol (CAS No. 99-07-0) is an aromatic organic compound with the
chemical formula CsH11NO. It is a derivative of phenol and a tertiary amine, making it a
valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other chemical
products. A thorough understanding of its structural and electronic properties is crucial for its
application in research and development. This technical guide provides a comprehensive
overview of the key spectroscopic data for 3-Dimethylaminophenol, including Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis
are also presented to aid researchers and scientists.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for 3-Dimethylaminophenol.
The data is presented in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

1H NMR (Proton NMR) Data
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The *H NMR spectrum provides information about the different types of protons in the molecule
and their neighboring protons. The data presented below was obtained in deuterochloroform
(CDCIs) at 90 MHz.[1]

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.05 Multiplet 1H Ar-H
~6.35 Multiplet 1H Ar-H
~6.32 Multiplet 1H Ar-H
~6.20 Multiplet 1H Ar-H
2.81 Singlet 6H -N(CHs)2

Note: The aromatic region (6.18-7.15 ppm) shows a complex multiplet pattern due to the meta-
substitution on the benzene ring.

13C NMR (Carbon-13 NMR) Data

While specific experimental peak lists for the $3C NMR of 3-Dimethylaminophenol are not
readily available in the public domain, data acquisition is feasible using standard techniques.
The spectrum would be expected to show eight distinct signals corresponding to the eight
carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The following table lists the expected characteristic IR
absorption bands for 3-Dimethylaminophenol based on its functional groups.
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Wavenumber . .
Bond Functional Group Intensity

(cm™)

3500-3200 O-H stretch Phenol (H-bonded) Strong, Broad

3100-3000 C—H stretch Aromatic Medium

3000-2850 C—H stretch Alkane (-CHs) Medium

1600-1585, 1500— N .
C=C stretch Aromatic Ring Medium

1400

1335-1250 C-N stretch Aromatic Amine Strong

1320-1000 C-O0 stretch Phenol Strong

Aromatic (out-of-
900-675 C—H bend Strong

plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The data below corresponds to electron ionization (El) mass spectrometry.[2]

m/z Relative Intensity (%)
137 100.0 (Molecular lon, M*)
136 98.4
121 10.3
94 7.9
93 5.5
65 9.3
42 7.9
Experimental Protocols
© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://webbook.nist.gov/cgi/inchi?ID=C99070&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following are detailed methodologies for acquiring the spectroscopic data for 3-
Dimethylaminophenol, which is a solid at room temperature.[3]

NMR Spectroscopy (*H and **C)

e Sample Preparation:

[e]

Accurately weigh approximately 5-10 mg of 3-Dimethylaminophenol.

o

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry NMR tube.

o

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

[¢]

Cap the NMR tube and gently agitate until the sample is fully dissolved.

e Instrument Setup:

o Place the NMR tube in a spinner turbine and adjust its depth according to the
spectrometer's gauge.

o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and
symmetrical lock signal.

o Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:
o For 'H NMR:
» Set the appropriate spectral width (e.g., -2 to 12 ppm).
» Set the number of scans (typically 8 to 16 for a sample of this concentration).

» Set the relaxation delay (e.g., 1-2 seconds).

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b024353?utm_src=pdf-body
https://www.benchchem.com/product/b024353?utm_src=pdf-body
https://www.sigmaaldrich.com/KR/ko/product/aldrich/d144002
https://www.benchchem.com/product/b024353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

= Acquire the Free Induction Decay (FID).

o For 13C NMR:

Set a wider spectral width (e.g., 0 to 220 ppm).

A larger number of scans will be required (e.g., 128 to 1024 or more) due to the low
natural abundance of 13C.

Use a proton-decoupled pulse program.

Acquire the FID.

e Data Processing:

[¢]

Apply a Fourier transform to the FID to obtain the spectrum.
o Phase the spectrum to ensure all peaks are in the positive phase.
o Perform a baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak or the internal standard
(TMS at 0 ppm).

o Integrate the peaks in the *H NMR spectrum.

o Pick the peaks to generate a peak list.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 3-Dimethylaminophenol with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

o Ensure the mixture is homogeneous and has a fine, consistent texture.

o Transfer the mixture to a pellet press die.
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o Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent
pellet.

e Instrument Setup:
o Ensure the sample compartment of the FT-IR spectrometer is empty.

o Collect a background spectrum. This will be subtracted from the sample spectrum to
remove interferences from atmospheric COz and water vapor.

o Data Acquisition:
o Place the KBr pellet containing the sample in the sample holder within the spectrometer.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The spectral range is typically 4000 to 400 cm~1.
» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final transmittance or absorbance spectrum.

o Label the significant peaks with their corresponding wavenumbers (cm~1).

Mass Spectrometry (Electron lonization - El)

e Sample Introduction:
o For a solid sample, a direct insertion probe is typically used.

o Load a small amount of 3-Dimethylaminophenol into a capillary tube and place it at the
tip of the probe.

o Insert the probe into the ion source of the mass spectrometer through a vacuum lock.

e Instrument Setup:
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[e]

Set the ion source to the electron ionization (EI) mode.

o

The standard electron energy is 70 eV.

[¢]

Set the mass analyzer to scan over a desired m/z range (e.g., 30 to 300 amu).

[e]

The ion source temperature is typically set between 200-250 °C.

o Data Acquisition:
o Gently heat the probe to volatilize the sample into the ion source.

o The vaporized molecules are bombarded with electrons, causing ionization and
fragmentation.

o The resulting ions are accelerated and separated by the mass analyzer based on their m/z
ratio.

o The detector records the abundance of each ion.
» Data Processing:

o The software generates a mass spectrum, which is a plot of relative ion abundance versus

m/z.
o Identify the molecular ion peak (M™*).

o Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Dimethylaminophenol.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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